Lithium 6-methylpyrimidine-4-sulfinate

Description

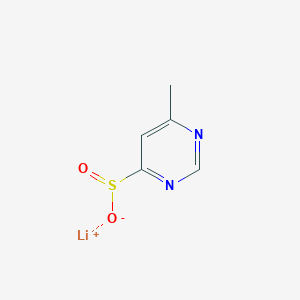

Lithium 6-methylpyrimidine-4-sulfinate is a lithium salt of a sulfinate-substituted pyrimidine derivative. Its structure features a pyrimidine ring with a methyl group at position 6 and a sulfinate (-SO₂Li) group at position 4.

Properties

Molecular Formula |

C5H5LiN2O2S |

|---|---|

Molecular Weight |

164.1 g/mol |

IUPAC Name |

lithium;6-methylpyrimidine-4-sulfinate |

InChI |

InChI=1S/C5H6N2O2S.Li/c1-4-2-5(10(8)9)7-3-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

XZDIYVGZJDWKFN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CC(=NC=N1)S(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 6-methylpyrimidine-4-sulfinate typically involves the lithiation of 6-methylpyrimidine-4-sulfinic acid. This process can be achieved by reacting 6-methylpyrimidine-4-sulfinic acid with a lithium reagent such as lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale lithiation processes using lithium salts and pyrimidine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lithium 6-methylpyrimidine-4-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

Substitution: The lithium atom can be substituted with other metal ions or organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: 6-methylpyrimidine-4-sulfonic acid.

Reduction: 6-methylpyrimidine-4-sulfide.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium 6-methylpyrimidine-4-sulfinate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Lithium 6-methylpyrimidine-4-sulfinate involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The most relevant evidence for comparison comes from pyrimidine-based compounds in EP 4 374 877 A2 (), which share structural similarities but differ in substituents and functional groups. Key distinctions include:

Substituent Effects on Reactivity and Properties

- Lithium 6-methylpyrimidine-4-sulfinate has a sulfinate group (-SO₂Li) at position 4 and a methyl group at position 5.

- 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (, [0394]): Features chlorine atoms at positions 5 and 6, a trifluoromethylphenyl group, and an aniline moiety. Chlorine substituents increase electronegativity, influencing reactivity in cross-coupling reactions.

- 6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile (, [0395]): Includes a methoxy group at position 5, a carbonitrile (-CN) group at position 4, and a trifluoromethylphenyl-amine substituent. The carbonitrile group may enhance stability and participate in cyclization reactions.

Analytical Data Comparison

| Compound Name | Key Substituents | LCMS (m/z) | HPLC Retention Time (min) | Functional Groups |

|---|---|---|---|---|

| This compound | 6-methyl, 4-sulfinate | N/A* | N/A* | Sulfinate, pyrimidine |

| 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline | 5,6-dichloro, 4-trifluoromethylphenyl | 299 [M+H]+ | 0.82 (SQD-FA05) | Chloro, trifluoromethyl, aniline |

| 5-Methoxy-4-carbonitrile derivative | 5-methoxy, 4-carbonitrile | N/A | N/A | Methoxy, carbonitrile |

Key Observations

Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups () increase electrophilicity, facilitating reactions like Suzuki coupling. The sulfinate group in the target compound may instead promote nucleophilic displacement.

Solubility : The ionic sulfinate group likely enhances aqueous solubility compared to neutral substituents (e.g., carbonitrile or methoxy).

HPLC Behavior : The dichloro-trifluoromethyl compound elutes at 0.82 minutes under SQD-FA05 conditions, suggesting moderate polarity. Sulfinate derivatives might exhibit distinct retention due to ionic interactions.

Research Findings and Implications

- Synthetic Utility : Pyrimidine sulfinates are understudied compared to halide or nitrile derivatives but could serve as versatile intermediates in metal-catalyzed reactions. For example, sulfinate groups may act as directing groups or participate in C–S bond formation .

- Stability : Methoxy and carbonitrile groups () enhance thermal stability, whereas sulfinate salts may require careful handling under anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.